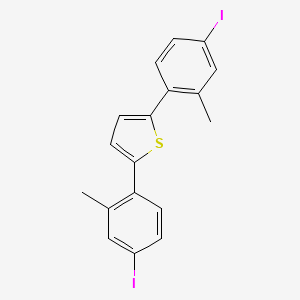
2,5-Bis(4-iodo-2-methylphenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-iodo-2-methylphenyl)thiophene is an organic compound with the molecular formula C18H12I2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound is characterized by the presence of two iodine atoms and two methyl groups attached to the phenyl rings, which are in turn connected to a thiophene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-iodo-2-methylphenyl)thiophene typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of 2,5-dibromothiophene with 4-iodo-2-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Stille Coupling: Another approach is the Stille coupling reaction, where 2,5-dibromothiophene is coupled with 4-iodo-2-methylphenylstannane using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2,5-Bis(4-iodo-2-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
科学研究应用
2,5-Bis(4-iodo-2-methylphenyl)thiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2,5-Bis(4-iodo-2-methylphenyl)thiophene is primarily related to its ability to participate in π-conjugation and electron delocalization. This property makes it an excellent candidate for use in organic semiconductors and other electronic applications. The molecular targets and pathways involved include interactions with various electron-rich and electron-deficient species, facilitating charge transport and energy transfer .
相似化合物的比较
Similar Compounds
- 2,5-Bis(4-bromo-2-methylphenyl)thiophene
- 2,5-Bis(4-chloro-2-methylphenyl)thiophene
- 2,5-Bis(4-fluoro-2-methylphenyl)thiophene
Uniqueness
2,5-Bis(4-iodo-2-methylphenyl)thiophene is unique due to the presence of iodine atoms, which enhance its reactivity and make it suitable for further functionalization through various coupling reactions. This property distinguishes it from its bromine, chlorine, and fluorine analogs, which may have different reactivity profiles and applications .
属性
CAS 编号 |
878027-97-5 |
|---|---|
分子式 |
C18H14I2S |
分子量 |
516.2 g/mol |
IUPAC 名称 |
2,5-bis(4-iodo-2-methylphenyl)thiophene |
InChI |
InChI=1S/C18H14I2S/c1-11-9-13(19)3-5-15(11)17-7-8-18(21-17)16-6-4-14(20)10-12(16)2/h3-10H,1-2H3 |
InChI 键 |
GBTIQTBNYBGTHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)I)C2=CC=C(S2)C3=C(C=C(C=C3)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


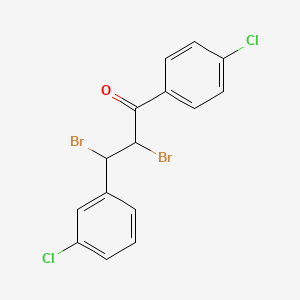
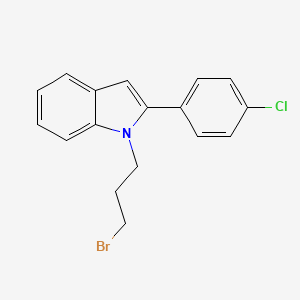
![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
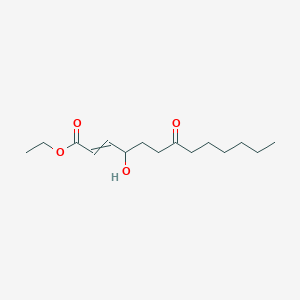
![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
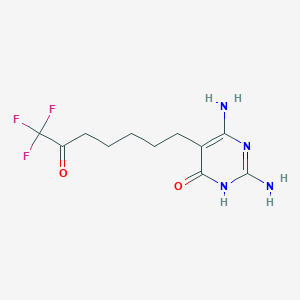
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
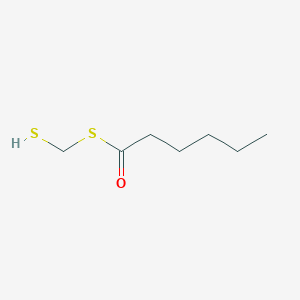
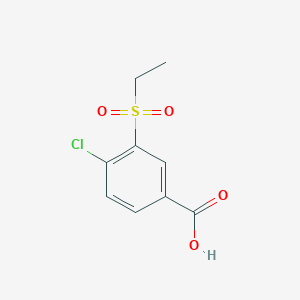
![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
